

succinic acid peroxide chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Succinic acid peroxide*

Cat. No.: *B091122*

[Get Quote](#)

Succinic Acid Peroxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic acid peroxide, also known as disuccinoyl peroxide, is an organic peroxide with the chemical formula $(\text{C}_4\text{H}_4\text{O}_4)_2$. It is a white, crystalline solid that serves as a potent oxidizing agent and a source of free radicals. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of **succinic acid peroxide**. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound in organic synthesis, polymer chemistry, or as a tool to study oxidative stress in biological systems.

Chemical Properties and Structure

Succinic acid peroxide is characterized by the presence of a peroxide bridge (-O-O-) linking two succinoyl groups. This peroxide linkage is relatively weak and can be cleaved by heat or light to generate succinoyl radicals, making it a useful initiator for radical reactions.

Structural Formula

The molecule possesses two carboxylic acid functional groups, which influence its solubility and reactivity.

Data Presentation: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ O ₈	[1]
Molecular Weight	234.16 g/mol	[1]
Appearance	Fine white odorless powder	[1]
Melting Point	125 °C (decomposes)	[1]
Solubility	Moderately soluble in water, alcohol, and acetone. Slightly soluble in ether. Insoluble in benzene, chloroform, and petroleum solvents.	[1]
CAS Number	123-23-9	[1]
IUPAC Name	4-(3-carboxypropanoylperoxy)-4-oxobutanoic acid	[1]

Experimental Protocols

Synthesis of Succinic Acid Peroxide

This protocol is adapted from a documented synthesis method where succinic anhydride is oxidized with hydrogen peroxide.[\[2\]](#)

Materials:

- Succinic anhydride (C₄H₄O₃)
- 30% Hydrogen peroxide (H₂O₂) solution
- Deionized water

- Ice bath
- Beaker or Erlenmeyer flask
- Magnetic stirrer and stir bar
- Vacuum filtration apparatus (Buchner funnel, filter flask, vacuum source)
- Filter paper

Procedure:

- In a beaker, combine succinic anhydride and 30% hydrogen peroxide in a molar ratio of 1.5-2:1.[\[2\]](#)
- Place the reaction vessel in an ice bath to maintain the temperature between 5-15 °C.[\[2\]](#)
- Stir the mixture continuously. The reaction is exothermic, and careful temperature control is crucial to prevent decomposition of the peroxide product.
- After the initial reaction has subsided (typically after 1-2 hours), allow the mixture to stand in the ice bath (0-15 °C) for 1-5 hours to facilitate crystallization of the product.[\[2\]](#)
- Collect the white crystalline product by vacuum filtration using a Buchner funnel.
- Wash the crystals 2-3 times with cold deionized water (0-15 °C) to remove unreacted starting materials and impurities.[\[2\]](#)
- Dry the product under vacuum or in a desiccator. Caution: Do not heat the product to dryness, as organic peroxides can be explosive when dry and subjected to heat or shock.

Purification by Recrystallization

While a specific protocol for **succinic acid peroxide** is not readily available, a general procedure for recrystallizing organic compounds from a water/acetone mixture can be adapted.

Materials:

- Crude **succinic acid peroxide**

- Acetone
- Deionized water
- Erlenmeyer flasks
- Hot plate
- Ice bath

Procedure:

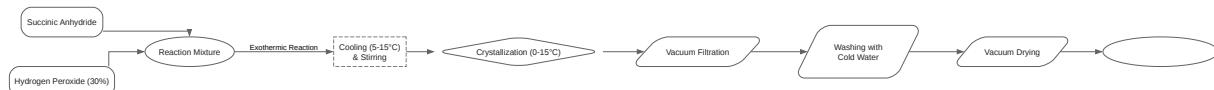
- Dissolve the crude **succinic acid peroxide** in a minimal amount of a warm acetone-water mixture. Start with a higher proportion of acetone and add water dropwise until the solid just dissolves.
- Once dissolved, allow the solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.
- Dry the crystals carefully under vacuum at room temperature.

Analysis of Active Oxygen Content (Iodometric Titration)

This method determines the purity of the synthesized peroxide by quantifying the amount of active oxygen.^[2]

Materials:

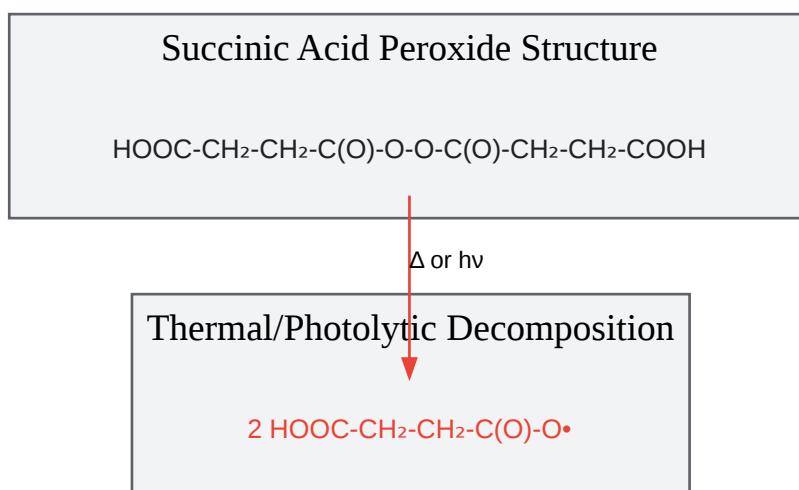
- **Succinic acid peroxide** sample (0.5-1.0 g)
- Chloroform
- Potassium iodide (KI)
- 10% Sulfuric acid (H₂SO₄)


- Standardized 0.1 M sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Starch indicator solution
- Erlenmeyer flask
- Burette

Procedure:

- Accurately weigh 0.5-1.0 g of the **succinic acid peroxide** sample into a 250 mL Erlenmeyer flask.
- Dissolve the sample in 25-30 mL of chloroform.
- Cool the flask to 0 °C in an ice bath.
- Add 20 mL of ice-cold deionized water, followed by 5 mL of 10% sulfuric acid.
- Add 4-5 g of potassium iodide and swirl the flask. The solution will turn a yellow-brown color due to the liberation of iodine.
- Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution until the solution becomes pale yellow.
- Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
- Continue the titration with sodium thiosulfate until the blue color disappears.
- Record the volume of sodium thiosulfate solution used. The active oxygen content can be calculated based on the stoichiometry of the reaction.

Mandatory Visualizations


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **succinic acid peroxide**.

Chemical Structure and Decomposition

[Click to download full resolution via product page](#)

Caption: Structure and radical decomposition of **succinic acid peroxide**.

Role of Succinate and ROS in Mitochondria

[Click to download full resolution via product page](#)

Caption: Simplified diagram of succinate's role in mitochondrial ROS production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Succinoyl peroxide | C8H10O8 | CID 31248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102093276A - Preparation method peroxidized succinic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [succinic acid peroxide chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091122#succinic-acid-peroxide-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

